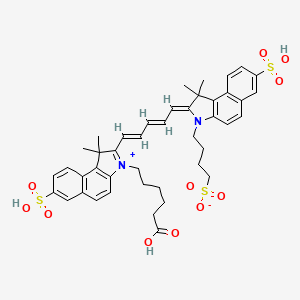

Sulfo Cy5.5-COOH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-[(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48N2O11S3/c1-42(2)37(44(24-10-6-9-15-39(46)47)35-22-16-29-27-31(58(51,52)53)18-20-33(29)40(35)42)13-7-5-8-14-38-43(3,4)41-34-21-19-32(59(54,55)56)28-30(34)17-23-36(41)45(38)25-11-12-26-57(48,49)50/h5,7-8,13-14,16-23,27-28H,6,9-12,15,24-26H2,1-4H3,(H3-,46,47,48,49,50,51,52,53,54,55,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLPFEUVDCEABL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)O)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)O)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H48N2O11S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Sulfo Cy5.5-COOH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye Sulfo Cy5.5-COOH, detailing its physicochemical properties, experimental protocols for its use in various research applications, and an example of its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.[1] Its fluorescence in the NIR region is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for a higher signal-to-noise ratio.[2]

The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules, such as proteins, antibodies, and peptides, through the formation of a stable amide bond. This reaction is typically facilitated by the use of activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[3]

Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound, compiled from various commercial suppliers. It is important to note that slight variations in reported values exist between different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₃₉K₃N₂O₁₄S₄ | [3] |

| Molecular Weight | 1017.3 g/mol | [3] |

| Appearance | Dark blue solid | [] |

| Solubility | Water, DMF, DMSO | [3] |

| Storage Conditions | -20°C, protected from light | [3] |

| Spectroscopic Property | Value Range | Source(s) |

| Excitation Maximum (λex) | 673 - 678 nm | [3][] |

| Emission Maximum (λem) | 691 - 707 nm | [3][] |

| Extinction Coefficient (ε) | 195,000 - 235,000 M⁻¹cm⁻¹ | [3][] |

| Quantum Yield (Φ) | 0.18 - 0.21 | [] |

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental contexts.

Bioconjugation of Proteins and Antibodies

This protocol describes the covalent labeling of a protein or antibody with this compound using EDC/NHS chemistry.

Materials:

-

This compound

-

Protein/antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC and NHS in reaction buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, mix this compound stock solution with a molar excess of EDC and NHS in reaction buffer.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Adjust the pH of the protein/antibody solution to 7.2-8.0.

-

Add the activated Sulfo Cy5.5-NHS ester solution to the protein/antibody solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

-

-

Quenching:

-

Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein/antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of Sulfo Cy5.5 (around 675 nm).

-

In Vivo Imaging

This protocol provides a general workflow for in vivo imaging in a mouse model using a Sulfo Cy5.5-labeled targeting agent (e.g., antibody or peptide).

Materials:

-

Sulfo Cy5.5-labeled targeting agent

-

Animal model (e.g., tumor-bearing mouse)

-

In vivo imaging system with appropriate NIR filters

-

Anesthesia (e.g., isoflurane)

-

Sterile saline or other appropriate vehicle for injection

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Place the anesthetized animal on the imaging stage of the in vivo imaging system. Maintain body temperature.

-

-

Probe Administration:

-

Dilute the Sulfo Cy5.5-labeled agent in a sterile vehicle to the desired concentration.

-

Administer the probe via an appropriate route (e.g., intravenous tail vein injection).

-

-

Image Acquisition:

-

Acquire a pre-injection (baseline) image to assess autofluorescence.

-

Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.

-

Use appropriate excitation and emission filters for Sulfo Cy5.5 (e.g., excitation ~675 nm, emission ~700 nm long-pass).

-

-

Data Analysis:

-

Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and background areas.

-

Quantify the fluorescence intensity in the ROIs to determine the signal-to-background ratio.

-

-

Ex Vivo Analysis (Optional):

-

At the end of the imaging study, euthanize the animal and dissect the organs of interest.

-

Image the excised organs to confirm the in vivo findings and perform more detailed biodistribution analysis.

-

Application in Signaling Pathway Research: A Case Study

Sulfo Cy5.5 and its analogues are valuable tools for studying cellular signaling pathways. For instance, a study by Stoddart et al. utilized a derivative of Sulfo-Cyanine5 to develop a fluorescent antagonist for the adenosine (B11128) A₂A receptor (A₂AR), a G protein-coupled receptor (GPCR). This work provides a framework for how this compound can be applied to investigate GPCR signaling.

The researchers designed a ligand that covalently attaches the cyanine dye to the receptor. This allows for irreversible fluorescent labeling of the A₂AR in live cells without blocking the ligand-binding site. This innovative approach enables the study of receptor localization, trafficking, and its interaction with other signaling molecules.

Experimental Workflow for Studying GPCR Signaling with a Labeled Ligand

The following diagram illustrates a generalized workflow for investigating GPCR signaling using a Sulfo Cy5.5-labeled ligand, based on the principles demonstrated in the study of the A₂AR.

This workflow demonstrates the synthesis of a fluorescent probe by conjugating this compound to a specific GPCR ligand. The resulting probe is then used to label receptors on live cells. Subsequent fluorescence microscopy can visualize receptor distribution and movement, while downstream signaling assays, upon agonist stimulation, can quantify the functional consequences of receptor activation. This approach provides a powerful method to dissect the complex dynamics of GPCR signaling in a cellular context.

References

Sulfo Cy5.5-COOH: A Comprehensive Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of Sulfo Cy5.5-COOH, a widely used far-red fluorescent dye. This document outlines its key quantitative spectral characteristics, provides detailed experimental protocols for their determination, and visualizes relevant workflows for researchers in the fields of biotechnology and drug development.

Core Spectral Properties of this compound

This compound is a sulfonated cyanine (B1664457) dye valued for its high water solubility, photostability, and bright fluorescence in the near-infrared (NIR) region.[1][2][3] These characteristics make it an ideal candidate for a variety of biological applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where deep tissue penetration and minimal background autofluorescence are critical.[1][4] The presence of sulfonic acid groups enhances its hydrophilicity, making it suitable for labeling biomolecules in aqueous environments.[1][2][3] The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules like proteins and peptides, typically through the use of activators such as EDC and HATU to form stable amide bonds.[5]

The key spectral properties of this compound are summarized in the table below. It is important to note that while the core spectral characteristics are consistent, minor variations in reported values can exist between different suppliers due to measurement conditions and instrumentation.

| Spectral Property | Value | Source |

| Excitation Maximum (λex) | ~673 - 675 nm | [1][5][6] |

| Emission Maximum (λem) | ~691 - 707 nm | [1][5][6] |

| Molar Extinction Coefficient (ε) | ~195,000 - 235,000 M⁻¹cm⁻¹ | [5][7] |

| Fluorescence Quantum Yield (Φ) | ~0.21 | [6] |

| Stokes Shift | ~19 nm | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key spectral properties of this compound.

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the excitation and emission maxima of this compound using a fluorescence spectrophotometer.

Materials:

-

This compound

-

High-purity solvent (e.g., phosphate-buffered saline (PBS), water, or ethanol)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrophotometer to the expected absorption maximum of this compound (e.g., 675 nm).

-

Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrophotometer to the determined emission maximum (e.g., 694 nm).

-

Scan a range of excitation wavelengths (e.g., 600 nm to 690 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

Determination of Molar Extinction Coefficient

This protocol describes how to determine the molar extinction coefficient (ε) of this compound using a UV-Vis spectrophotometer, based on the Beer-Lambert law (A = εcl).

Materials:

-

This compound

-

High-purity solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Absorbance Measurement:

-

Measure the absorbance of each dilution at the excitation maximum (λex) using the UV-Vis spectrophotometer.

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law, the slope of the resulting linear fit is the molar extinction coefficient (ε) when the path length (l) of the cuvette is 1 cm.

-

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol details the relative method for determining the fluorescence quantum yield (Φ) of this compound by comparing it to a standard with a known quantum yield.

Materials:

-

This compound

-

A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet).

-

High-purity solvent (the same for both sample and standard)

-

Fluorescence spectrophotometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution using the fluorescence spectrophotometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The quantum yield of the this compound (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if they are the same, this term cancels out).

-

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

Sulfo Cy5.5-COOH: A Comprehensive Technical Guide to its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent dye Sulfo Cy5.5-COOH, a sulfonated cyanine (B1664457) dye widely utilized in biological and biomedical research. Renowned for its near-infrared (NIR) fluorescence, high molar extinction coefficient, and excellent water solubility, this compound has become an invaluable tool for labeling and tracking biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Core Physicochemical Properties

This compound is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, thus enabling high signal-to-noise ratios in complex biological samples. The presence of sulfonic acid groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[1]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below. These values are critical for accurate quantification and for designing robust experimental protocols.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 195,000 - 250,000 M⁻¹cm⁻¹ | [2][3] |

| Excitation Maximum (λex) | ~673 - 678 nm | [2][3] |

| Emission Maximum (λem) | ~691 - 707 nm | [2] |

| Molecular Weight | ~1017.3 g/mol | [2] |

| Solubility | Water, DMSO, DMF | [2] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The accurate determination of the molar extinction coefficient is crucial for quantifying the concentration of this compound solutions and for calculating the degree of labeling in bioconjugation reactions. The following protocol outlines the standard spectrophotometric method based on the Beer-Lambert law.

Materials

-

This compound

-

High-purity solvent (e.g., deionized water, PBS, or DMSO)

-

UV-Vis spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of the chosen solvent to prepare a concentrated stock solution. Ensure complete dissolution.

-

-

Serial Dilutions:

-

Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (approximately 600-750 nm).

-

Use the same solvent as used for the dye solutions to zero the spectrophotometer (blank measurement).

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot the measured absorbance at λmax against the corresponding molar concentration for each dilution.

-

Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law (A = εcl).

-

The molar extinction coefficient (ε) is determined from the slope of the linear regression line.

-

The following diagram illustrates the workflow for determining the molar extinction coefficient.

Application: Antibody Labeling and Immunofluorescence Workflow

The carboxylic acid group on this compound allows for its covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, through the use of carbodiimide (B86325) chemistry (e.g., EDC and NHS). This makes it a versatile tool for creating fluorescently labeled probes for various immunoassays.

General Protocol for Antibody Conjugation

-

Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a suitable concentration.

-

Activation of this compound: The carboxylic acid is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more reactive NHS ester.

-

Conjugation Reaction: The activated Sulfo Cy5.5-NHS ester is then mixed with the antibody solution. The NHS ester reacts with primary amines on the antibody to form stable amide bonds.

-

Purification: The resulting labeled antibody is purified from the unreacted dye and coupling reagents, typically by size exclusion chromatography or dialysis.

The following diagram illustrates the logical workflow for antibody labeling and its subsequent use in immunofluorescence.

The use of this compound-conjugated antibodies in immunofluorescence allows for the specific detection and visualization of target antigens within cells and tissues, providing valuable insights into protein localization and expression. The bright and photostable fluorescence of Sulfo Cy5.5 ensures high-quality imaging results, making it a preferred choice for demanding imaging applications in life sciences and drug discovery.

References

Quantum yield of Sulfo Cy5.5-COOH fluorescent dye.

An In-depth Technical Guide to the Quantum Yield of Sulfo Cy5.5-COOH Fluorescent Dye

This guide provides a comprehensive overview of the fluorescence quantum yield of this compound, a water-soluble, far-red emitting cyanine (B1664457) dye. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes in their work. The document details the core photophysical properties, experimental protocols for quantum yield determination, and key factors influencing fluorescence efficiency.

This compound is a sulfonated pentamethine cyanine dye characterized by its high hydrophilicity, significant extinction coefficient, and fluorescence emission in the near-infrared (NIR) region.[1] The presence of four sulfo groups ensures its solubility in aqueous media and imparts a net negative charge at neutral pH, which can reduce non-specific binding and aggregation.[2] Like other cyanine dyes, its fluorescence is minimally dependent on the pH of the environment.[2]

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][4] A higher quantum yield indicates a brighter fluorophore, which is crucial for sensitive detection in various applications.

Data Presentation: Quantitative Spectroscopic Properties

The following table summarizes the key quantitative data reported for this compound and its analogs. It is important to note that spectral properties can be influenced by the solvent and other environmental factors.

| Parameter | Reported Value | Solvent/Conditions | Source |

| Quantum Yield (Φf) | 0.21 | Not Specified | [5] |

| Excitation Maximum (λex) | 673 nm | Not Specified | [5][6] |

| Emission Maximum (λem) | 691 nm | Not Specified | [5] |

| Molar Extinction Coefficient (ε) | 211,000 L⋅mol⁻¹⋅cm⁻¹ | Not Specified | [5] |

| Solubility | Water, DMF, DMSO | [][6] |

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which measures the fluorescence intensity of the sample relative to a well-characterized standard with a known quantum yield.[4][8] This protocol, adapted from established methodologies, outlines the procedure for transparent solutions.[3][4]

Core Principle

If a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, they are assumed to absorb the same number of photons.[4] The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. The relationship is described by the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.[4]

Methodology

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. For its emission range (~691 nm), a standard like Nile Blue could be considered.[9] The standard must have a well-documented and reliable quantum yield value.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions (typically five) of both the this compound sample and the quantum yield standard in the same high-purity solvent (e.g., water, PBS, DMSO).

-

To minimize re-absorption effects, the absorbance of the solutions in a 10 mm path length cuvette should not exceed 0.1 at the excitation wavelength.[4]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution.

-

Determine the absorbance value at the chosen excitation wavelength for every solution.

-

-

Fluorescence Measurement:

-

Using a fluorescence spectrometer, record the fully corrected fluorescence emission spectrum for each solution.

-

Crucially, all instrument settings (e.g., excitation wavelength, slit widths, detector voltage) must be kept identical for the measurements of the sample and the standard.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

-

Perform a linear regression for each data set. The slope of this line is the gradient (Grad) used in the quantum yield calculation.

-

-

Calculation:

-

Use the gradients obtained from the plots and the known quantum yield of the standard (ΦST) to calculate the quantum yield of the this compound sample (ΦX) using the equation provided above. If the same solvent is used for both sample and standard, the refractive index term (ηX²/ηST²) cancels out.

-

Visualizations

Experimental Workflow for Quantum Yield Measurement

The following diagram illustrates the step-by-step process for determining the relative quantum yield of this compound.

Caption: Figure 1: Workflow for Relative Quantum Yield Determination.

Factors Influencing Quantum Yield

The quantum yield of a cyanine dye is not an immutable constant but can be influenced by several factors. Understanding these relationships is key to optimizing experimental outcomes.

Caption: Figure 2: Factors Affecting Fluorescence Quantum Yield.

-

Solvent Effects: The polarity of the solvent can significantly impact the quantum yield of fluorescent dyes.[10][11] For some dyes, non-polar environments lead to lower quantum yields.[11] While Sulfo Cy5.5 is designed for aqueous environments, its performance in mixed-solvent systems or within hydrophobic pockets of biomolecules may vary.

-

Aggregation: At high concentrations, dye molecules can form aggregates, which often leads to self-quenching and a significant decrease in fluorescence quantum yield. The sulfo groups on this compound help to mitigate this effect by increasing water solubility and electrostatic repulsion.[9]

-

Photostabilizing Agents: The addition of small-molecule triplet-state quenchers (TSQs) such as cyclooctatetraene (B1213319) (COT) or Trolox can enhance fluorophore photostability and, in some cases, increase the quantum yield by reducing transitions to non-radiative dark states.[12] Conjugating these agents directly to a Cy5 fluorophore has been shown to increase its quantum yield by up to 25%.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Water Solubility and Hydrophilicity of Sulfo Cy5.5-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility and hydrophilicity of Sulfo Cy5.5-COOH, a near-infrared (NIR) fluorescent dye. The information presented herein is intended to support researchers and professionals in the fields of biotechnology and drug development in the effective application of this fluorophore.

This compound is a sulfonated cyanine (B1664457) dye characterized by its exceptional water solubility, a critical attribute for its use in aqueous biological environments. The presence of multiple sulfonate groups and a carboxylic acid moiety significantly enhances its hydrophilic nature, preventing aggregation and ensuring high fluorescence quantum yield in buffer solutions.

Physicochemical and Spectral Properties of this compound

The key properties of this compound are summarized in the table below. These parameters are essential for designing and executing experiments involving this fluorescent probe.

| Property | Value | References |

| Molecular Formula | C₄₀H₃₉K₃N₂O₁₄S₄ | [1] |

| Molecular Weight | 1017.31 g/mol | [2] |

| Water Solubility | 400 g/L (0.39 M) | [2] |

| Other Solubilities | Well soluble in DMF and DMSO | [1][2] |

| Appearance | Dark blue solid | [2] |

| Excitation Maximum (λex) | 673 nm | [1][2] |

| Emission Maximum (λem) | 691 nm | [1][2] |

| Extinction Coefficient | 195,000 - 235,000 M⁻¹cm⁻¹ | [1][2] |

| Purity | ≥95% | [1] |

Molecular Basis of Hydrophilicity

The high water solubility and hydrophilicity of this compound are direct consequences of its molecular structure. The presence of four sulfonate (-SO₃⁻) groups and a terminal carboxylic acid (-COOH) group imparts a significant negative charge and polarity to the molecule at neutral pH.[3][4] These functional groups readily form hydrogen bonds with water molecules, facilitating its dissolution in aqueous media.

Experimental Protocols

While a specific, detailed experimental protocol for determining the water solubility of this compound is not extensively published, a general procedure for organic compounds can be adapted. The following protocol outlines a standard method for determining the aqueous solubility of a fluorescent dye.

Objective: To determine the approximate water solubility of this compound at room temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer

-

Cuvettes

-

Calibrated micropipettes

-

Volumetric flasks

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to a known volume of distilled water (e.g., 1 mL) in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Allow the mixture to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. Periodically agitate the sample during this time.

-

After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in distilled water.

-

Perform a series of serial dilutions to create a set of standards with concentrations spanning the expected solubility range.

-

Measure the absorbance of each standard at the maximum absorption wavelength (λmax ≈ 673 nm) using a UV-Vis spectrophotometer.

-

Plot a standard curve of absorbance versus concentration.

-

-

Determination of Solute Concentration:

-

Carefully collect a known volume of the supernatant from the saturated solution, ensuring no solid particles are transferred.

-

Dilute the supernatant with a known volume of distilled water to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

Use the standard curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the water solubility of this compound.

-

References

Navigating the Chemical Landscape: An In-depth Guide to the pH Stability of Sulfo Cy5.5-COOH

For researchers, scientists, and drug development professionals, understanding the stability of fluorescent probes is paramount to generating reliable and reproducible data. This technical guide provides a comprehensive overview of the stability of Sulfo Cy5.5-COOH, a widely used far-red fluorescent dye, under various pH conditions. By examining its performance across the pH spectrum, this document aims to equip users with the knowledge to optimize their experimental designs and ensure data integrity.

This compound is a sulfonated cyanine (B1664457) dye valued for its high molar extinction coefficient, good quantum yield, and water solubility. These characteristics make it a popular choice for labeling biomolecules such as proteins, antibodies, and nucleic acids in aqueous environments.[1] A critical factor influencing the performance of any fluorescent probe is its stability in the chemical environment of the experiment, with pH being a primary consideration.

Core Stability Profile of this compound

Generally, this compound and other sulfonated cyanine dyes are recognized for their robust fluorescence stability across a broad range of pH values.[2] This stability is a key advantage over other classes of fluorescent dyes that may exhibit significant pH-dependent fluctuations in their fluorescence intensity.

Impact of pH on Fluorescence Intensity

Studies have demonstrated that the fluorescence intensity of sulfo-cyanine dyes, including those closely related to Sulfo Cy5.5, remains largely independent of pH within the most common biological and experimental ranges. Specifically, the fluorescence intensity of Sulfo-Cyanine5 has been shown to be constant within approximately 5% in buffer solutions ranging from pH 3.5 to 8.3.[3] This inherent stability ensures that changes in fluorescence signal during an experiment can be more confidently attributed to the biological event under investigation rather than to artifacts of pH fluctuation. While stable over a broad range, extreme pH conditions, particularly highly alkaline environments (pH > 10), may lead to the degradation of the cyanine dye structure.[4]

Quantitative Stability Data

| pH Value | Buffer System | Temperature (°C) | Duration | Change in Fluorescence Intensity (%) | Reference |

| 3.5 | Sodium Phosphate (B84403) | Room Temperature | Immediate | < 5% | [3] |

| 4.5 | Sodium Phosphate | Room Temperature | Immediate | < 5% | [3] |

| 6.2 | Sodium Phosphate | Room Temperature | Immediate | < 5% | [3] |

| 7.4 | Sodium Phosphate | Room Temperature | Immediate | < 5% | [3] |

| 8.3 | Sodium Hydrocarbonate | Room Temperature | Immediate | < 5% | [3] |

Note: This data is based on the stability of Sulfo-Cyanine5 NHS ester, a closely related compound, and is expected to be representative of the core chromophore stability of this compound.

Factors Influencing this compound Stability

The overall stability of this compound can be influenced by several factors beyond pH. A conceptual overview of these factors is presented below.

Caption: Conceptual diagram of factors affecting this compound stability.

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own in-depth stability studies, the following protocols provide a framework for assessing the long-term stability of this compound under various pH conditions.

Protocol 1: Spectroscopic Analysis of pH-Dependent Fluorescence

This protocol details the procedure to determine the immediate effect of pH on the fluorescence intensity of this compound.

Caption: Experimental workflow for assessing the immediate effect of pH on fluorescence.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution Preparation: Dilute the stock solution to a working concentration of 5 µM in deionized water.

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., sodium citrate (B86180) for pH 3-6, sodium phosphate for pH 6-8, and sodium carbonate-bicarbonate for pH 9-11).

-

Sample Incubation: In separate microcentrifuge tubes, mix equal volumes of the 5 µM dye solution and each buffer solution.

-

Fluorescence Measurement: Using a fluorometer, measure the fluorescence emission spectra of each sample. For Sulfo Cy5.5, typical excitation and emission maxima are around 675 nm and 694 nm, respectively.

-

Data Analysis: Plot the maximum fluorescence intensity against the corresponding pH value to visualize the stability profile.

Protocol 2: Long-Term Stability Assessment using HPLC-UV/Vis

This protocol provides a robust method for quantifying the degradation of this compound over time at different pH values.

Methodology:

-

Sample Preparation:

-

Prepare a 100 µM solution of this compound in a series of buffers (e.g., pH 4, 7, and 9).

-

Dispense aliquots of each solution into amber glass vials to protect from light.

-

-

Incubation:

-

Store the vials under controlled conditions. For accelerated stability testing, elevated temperatures (e.g., 40°C and 60°C) can be used in addition to room temperature (25°C) and refrigerated (4°C) conditions.

-

Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

-

-

Sample Analysis:

-

At each time point, retrieve a vial from each condition.

-

Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Diode Array Detector (DAD).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate) is typically used.

-

Column: A C18 reversed-phase column is suitable for separating the dye from its degradation products.

-

Detection: Monitor the absorbance at the maximum absorbance wavelength of Sulfo Cy5.5 (approximately 675 nm).

-

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of remaining dye at each condition relative to the initial time point (t=0).

-

Plot the percentage of remaining dye versus time for each pH and temperature condition to determine the degradation kinetics.

-

Chemical Structure of this compound

The structural integrity of the dye is fundamental to its function. Below is a representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Conclusion

This compound is a robust and reliable fluorescent dye for a wide array of applications in biological research and drug development. Its fluorescence is notably stable across a broad pH range, making it a suitable choice for experiments where pH may vary. For applications requiring the utmost precision or involving long-term incubation, particularly at elevated temperatures or extreme pH values, it is recommended that researchers perform specific stability tests to ensure the integrity of their results. The protocols outlined in this guide provide a solid foundation for such assessments.

References

In-Depth Technical Guide to Proper Storage and Handling of Sulfo Cy5.5-COOH

For researchers, scientists, and drug development professionals utilizing Sulfo Cy5.5-COOH, adherence to precise storage and handling protocols is paramount to ensure the integrity, performance, and longevity of this fluorescent dye. This guide provides a comprehensive overview of best practices, from initial receipt to experimental application, to maintain the dye's optimal functionality.

Overview of this compound

This compound is a water-soluble, far-red emitting cyanine (B1664457) dye. Its key characteristics include high hydrophilicity due to the presence of sulfo groups, a strong fluorescence emission in the near-infrared (NIR) region, and a carboxylic acid group for conjugation to primary amines. These properties make it a valuable tool in various bio-imaging and diagnostic applications.

Storage of this compound

Proper storage is critical to prevent degradation and maintain the fluorescent properties of this compound. The recommended storage conditions for both the solid, lyophilized powder and prepared stock solutions are detailed below.

Storage of Lyophilized Powder

The solid form of this compound is relatively stable when stored correctly. Key considerations include temperature, light exposure, and moisture.

| Parameter | Recommendation | Duration |

| Temperature | -20°C | 24 months |

| Light Exposure | Store in the dark (e.g., in an amber vial) | |

| Moisture | Desiccate | |

| Shipping Condition | Can be shipped at ambient temperature | Up to 3 weeks |

Storage of Stock Solutions

Once reconstituted, the stability of this compound in solution is more limited. It is crucial to follow strict storage protocols to minimize degradation.

| Parameter | Recommendation | Duration |

| Temperature | -80°C for long-term storage; -20°C for short-term storage | 6 months at -80°C; 1 month at -20°C |

| Light Exposure | Protect from light by using amber vials or wrapping vials in aluminum foil | |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by preparing single-use aliquots |

Handling of this compound

Safe and effective handling of this compound involves appropriate personal protective equipment (PPE), proper reconstitution and aliquoting techniques, and an understanding of the dye's chemical properties.

Safety Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[1]

| Precaution | Guideline |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves. |

| Ventilation | Handle in a well-ventilated area. If working with the powder, a chemical fume hood is recommended to avoid inhalation of dust. |

| Spill Cleanup | In case of a spill, wear appropriate PPE, absorb the spill with an inert material, and dispose of it according to local regulations. |

| Disposal | Dispose of unused dye and contaminated materials in accordance with institutional and local environmental regulations. |

Solubility

This compound is a water-soluble dye, a key feature that simplifies its use in biological applications. It is also soluble in common organic solvents.

| Solvent | Solubility |

| Water | Soluble |

| DMF | Soluble |

| DMSO | Soluble |

Experimental Protocols

Adherence to detailed experimental protocols for reconstitution and aliquoting is essential for obtaining consistent and reliable results.

Reconstitution of this compound Powder

This protocol outlines the steps for preparing a stock solution from the lyophilized powder.

Materials:

-

Vial of this compound powder

-

Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or nuclease-free water

-

Vortex mixer

-

Microcentrifuge

-

Low-retention, amber microcentrifuge tubes

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of moisture, which can degrade the dye.

-

Solvent Addition: Add the desired volume of anhydrous DMSO or nuclease-free water to the vial to achieve the target stock solution concentration (e.g., 10 mM).

-

Dissolution: Vortex the vial for at least one minute to ensure the powder is completely dissolved.

-

Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.

Aliquoting and Storage of Stock Solution

To prevent degradation from repeated freeze-thaw cycles, the stock solution should be divided into single-use aliquots.

Materials:

-

Reconstituted this compound stock solution

-

Low-retention, amber microcentrifuge tubes

-

Pipettes with low-retention tips

Procedure:

-

Dispensing: Dispense the stock solution into small, single-use aliquots in low-retention, amber microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

-

Labeling: Clearly label each aliquot with the dye name, concentration, and date of preparation.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Protect from light.

Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships relevant to the handling and use of this compound.

References

A Technical Guide to Sulfo Cy5.5-COOH for Near-Infrared Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo Cy5.5-COOH, a near-infrared (NIR) fluorescent dye, for its application in advanced imaging modalities. This document outlines its core properties, provides detailed experimental protocols for its use, and presents quantitative data in a clear, comparative format.

Introduction to Near-Infrared (NIR) Imaging and this compound

Near-infrared (NIR) imaging utilizes light in the 650-950 nm wavelength range, a spectral window where biological tissues exhibit minimal autofluorescence and light absorption.[1] This allows for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum, making it a powerful tool for in vivo studies.[2][3]

This compound is a sulfonated pentamethine cyanine (B1664457) dye that fluoresces in the NIR region.[4][5] The presence of sulfonate groups significantly enhances its water solubility, making it ideal for use in biological buffers without the need for organic co-solvents.[6][7] Its carboxylic acid group provides a reactive handle for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, enabling the creation of targeted fluorescent probes.[8]

Core Properties of this compound

The utility of this compound in NIR imaging is dictated by its chemical and spectral properties. A summary of these key characteristics is provided below.

Chemical Properties

| Property | Value | References |

| Molecular Formula | C40H39K3N2O14S4 | [8] |

| Molecular Weight | 1017.3 g/mol | [8] |

| Solubility | Water, DMF, DMSO | [8] |

| Storage Conditions | -20°C, in the dark, desiccated | [7][8][9] |

Spectral Properties

| Property | Value | References |

| Excitation Maximum (λex) | ~673-675 nm | [5][6][8] |

| Emission Maximum (λem) | ~691-707 nm | [5][6][8] |

| Molar Extinction Coefficient (ε) | ~195,000 - 235,000 M⁻¹cm⁻¹ | [8][10] |

| Quantum Yield (Φ) | ~0.21 | [9] |

| Stokes Shift | ~19 nm | [6] |

Experimental Protocols

Detailed methodologies for the conjugation of this compound and its application in various imaging techniques are provided below.

Bioconjugation of this compound to Proteins/Antibodies

The carboxylic acid of this compound can be activated to an amine-reactive ester using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process minimizes protein cross-linking.[8][11] Alternatively, a pre-activated Sulfo-Cy5.5 NHS ester can be used for a simpler, direct labeling of primary amines.[6][12]

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling

This protocol is adapted for labeling a generic IgG antibody.

Materials:

-

This compound

-

Protein (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Solutions:

-

Dissolve the protein to be labeled in Coupling Buffer at a concentration of 2-10 mg/mL.[6]

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

-

Activate this compound:

-

Conjugation Reaction:

-

Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

-

Add the protein solution to the activated dye. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point, but may require optimization.[6]

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.[8]

-

-

Quench Reaction:

-

Add quenching solution to a final concentration of 10-50 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Characterization:

In Vivo NIR Imaging

This protocol provides a general workflow for in vivo imaging in a mouse tumor model using a Sulfo Cy5.5-labeled antibody.

Materials:

-

Tumor-bearing mice (e.g., xenograft model)

-

Sulfo Cy5.5-labeled antibody (or other targeting probe) in sterile PBS

-

In vivo imaging system with appropriate NIR filters (e.g., Excitation: ~640 nm, Emission: ~680-700 nm)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Acquire a baseline pre-injection image to assess autofluorescence.

-

-

Probe Administration:

-

Inject the Sulfo Cy5.5-labeled probe intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse in a volume of 100-200 µL.[2]

-

-

Image Acquisition:

-

Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[2]

-

-

Ex Vivo Analysis (Optional):

Fluorescence Microscopy

This protocol outlines the steps for immunofluorescence staining of cells using a Sulfo Cy5.5-conjugated primary antibody.

Materials:

-

Cells cultured on coverslips

-

PBS (Phosphate-Buffered Saline)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Sulfo Cy5.5-conjugated primary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on sterile coverslips to the desired confluency.

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.[14]

-

-

Antibody Incubation:

-

Dilute the Sulfo Cy5.5-conjugated primary antibody in Blocking Buffer to its optimal concentration.

-

Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.[13]

-

-

Washing:

-

Wash the cells three times with PBS to remove unbound antibodies.

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain like DAPI, if desired.

-

Wash with PBS.

-

Mount the coverslip onto a microscope slide using mounting medium.

-

-

Imaging:

-

Visualize the sample using a fluorescence microscope equipped with filters for Sulfo Cy5.5 (e.g., Cy5 filter set) and the counterstain.

-

Flow Cytometry

This protocol is for staining cell surface markers for analysis by flow cytometry.

Materials:

-

Cell suspension (up to 1 x 10⁶ cells per tube)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

-

Fc receptor blocking solution (optional)

-

Sulfo Cy5.5-conjugated primary antibody

-

Viability dye (optional)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Wash cells with Flow Cytometry Staining Buffer and resuspend at 1 x 10⁷ cells/mL.

-

Aliquot 100 µL of cell suspension (1 x 10⁶ cells) into flow cytometry tubes.[2]

-

-

Fc Blocking (Optional):

-

To prevent non-specific binding to Fc receptors, incubate cells with an Fc blocking reagent for 10-15 minutes at room temperature.

-

-

Antibody Staining:

-

Add the predetermined optimal concentration of the Sulfo Cy5.5-conjugated antibody to the cells.

-

Incubate for 20-30 minutes at 4°C in the dark.[2]

-

-

Washing:

-

Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

-

Decant the supernatant and repeat the wash step twice.

-

-

Resuspension and Analysis:

-

Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

-

If not fixing, add a viability dye (e.g., Propidium Iodide or 7-AAD) just before analysis.

-

Analyze the samples on a flow cytometer using the appropriate laser and emission filter for Sulfo Cy5.5.

-

Application Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and initiates downstream signaling cascades regulating cell proliferation, survival, and migration.[15] Overexpression of EGFR is common in many cancers, making it a key target for diagnostics and therapeutics.[4][16] A Sulfo Cy5.5-conjugated anti-EGFR antibody can be used to visualize EGFR expression and trafficking in cancer cells.[17]

Conclusion

This compound is a versatile and highly effective NIR dye for a range of bioimaging applications. Its excellent water solubility, high molar extinction coefficient, and reactive carboxylic acid handle make it a valuable tool for researchers developing targeted probes for in vivo imaging, fluorescence microscopy, and flow cytometry. The detailed protocols and data provided in this guide serve as a comprehensive resource for the successful implementation of this compound in biomedical research and drug development.

References

- 1. Visualization of epidermal growth factor (EGF) receptor aggregation in plasma membranes by fluorescence resonance energy transfer. Correlation of receptor activation with aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. research.pasteur.fr [research.pasteur.fr]

- 4. SPECT imaging with 99mTc-labeled EGFR-specific nanobody for in vivo monitoring of EGFR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SPECT imaging with 99mTc-labeled EGFR-specific nanobody for in vivo monitoring of EGFR expression [biblio.ugent.be]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Streamlining the Flow Cytometry Experiment Workflow: Challenges and Solutions [bdbiosciences.com]

- 10. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]

- 11. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]

- 12. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting of EGFR by a combination of antibodies mediates unconventional EGFR trafficking and degradation - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo Cy5.5-COOH: An In-depth Technical Guide for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo Cy5.5-COOH, a near-infrared (NIR) fluorescent dye, and evaluates its suitability for in vivo imaging applications. This document consolidates key data, outlines experimental considerations, and provides standardized protocols to aid researchers in the effective use of this fluorophore in preclinical studies.

Core Properties and Suitability for In Vivo Imaging

This compound is a sulfonated pentamethine cyanine (B1664457) dye featuring a carboxylic acid group. Its fluorescence emission in the near-infrared spectrum makes it a valuable tool for in vivo imaging. The key advantages of operating in the NIR window (700-900 nm) include deeper tissue penetration of light and reduced autofluorescence from biological tissues, leading to an improved signal-to-background ratio.[1]

The presence of sulfonic acid groups renders this compound highly hydrophilic.[2][3][4][5][6] This property is crucial for in vivo applications as it generally leads to increased water solubility, reduced non-specific binding, and a shift in elimination pathways towards renal clearance, as opposed to the hepatobiliary clearance of more lipophilic dyes like Indocyanine Green (ICG).[7][8] Increased hydrophilicity has been shown to correlate with higher acute tolerance in mice for similar cyanine dyes.[3][7][8]

The terminal carboxylic acid provides a reactive handle for conjugation to various biomolecules, such as proteins, peptides, and antibodies, enabling targeted in vivo imaging.[6][9]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound and related cyanine dyes are summarized in the table below.

| Property | This compound | Cy5.5 NHS Ester (for comparison) | Sulfo-Cyanine5 (for comparison) |

| Excitation Maximum (λex) | 673 nm[6][10] | 673 nm[11] | 649 nm[] |

| Emission Maximum (λem) | 691 - 707 nm[6][10] | 707 nm[11] | 672 nm[] |

| Molar Extinction Coeff. | ~195,000 - 211,000 M⁻¹cm⁻¹[6][10][13] | 209,000 M⁻¹cm⁻¹[11] | 271,000 M⁻¹cm⁻¹[] |

| Fluorescence Quantum Yield | ~0.21[13] | 0.2[11] | 0.28[] |

| Molecular Weight | ~1017.3 g/mol [6] | ~767.7 g/mol [11] | ~664.19 g/mol [7] |

| Solubility | Water, DMSO, DMF[6][10] | DMSO, DMF, DCM[11] | DMSO[7] |

Pharmacokinetics and Biodistribution

While specific pharmacokinetic data for unconjugated this compound is not extensively published, the behavior of other sulfonated cyanine dyes provides valuable insights. Hydrophilic cyanine dyes, such as SIDAG, exhibit a longer plasma half-life (89 ± 15 min in rats) compared to the more lipophilic ICG (~3-4 min), which is rapidly cleared by the liver.[7][8][14] The elimination of hydrophilic dyes is predominantly through the kidneys.[7][8] Therefore, it is anticipated that this compound will follow a similar pharmacokinetic profile, with renal clearance being the primary route of excretion. The biodistribution of the unconjugated dye is expected to show initial vascular distribution followed by accumulation in the kidneys and bladder prior to excretion.

A general workflow for assessing the biodistribution of a fluorescent agent is depicted below.

Workflow for an in vivo biodistribution study of a fluorescent dye.

Toxicity Considerations

A Safety Data Sheet for a similar compound, Sulfo-Cyanine5 carboxylic acid, indicates that it is not classified as a hazardous substance.[4] Generally, cyanine dyes with increased hydrophilicity demonstrate higher tolerance in vivo.[3][7][8] However, it is important to note that cyanine dyes can exhibit phototoxicity upon light exposure, which may have implications for longitudinal imaging studies where repeated irradiation is necessary.[15] Researchers should be mindful of the light dose delivered to the animals to minimize potential phototoxic effects.

Experimental Protocols

The following are generalized protocols for in vivo imaging using fluorescent dyes like this compound. These should be adapted based on the specific experimental goals, animal model, and imaging system.

Animal Preparation for In Vivo Imaging

-

Animal Model: Athymic nude (nu/nu) mice are often preferred for in vivo fluorescence imaging to minimize light scattering and absorption by fur.[16][17] If using haired mice, the hair in the region of interest should be removed using clippers or a chemical depilatory prior to imaging.[16][17]

-

Anesthesia: Anesthetize the animal to prevent movement during image acquisition. Inhalation anesthesia with isoflurane (B1672236) (1.5-2.5% in oxygen) is commonly used.[1] Anesthesia can be induced in a chamber and maintained via a nose cone on the imaging system's stage.[1]

-

Maintaining Body Temperature: Use a heated stage or warming pad to maintain the animal's body temperature throughout the procedure.[1]

Preparation and Administration of this compound

-

Reconstitution: Prepare a stock solution of this compound in sterile, pyrogen-free dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration for injection. The final concentration of DMSO in the injected solution should be minimized.

-

Dosage: The optimal dose will depend on the animal model and the specific application. A starting point for intravenous injection in mice can be in the range of 1-5 mg/kg body weight. Dose optimization studies are recommended.

-

Administration: The most common route for systemic delivery is intravenous (IV) injection via the tail vein. Recommended injection volumes for a 25-gram mouse are typically 50-125 µL.[17] Use a 28-32 gauge insulin (B600854) syringe for the injection.[17]

In Vivo Fluorescence Imaging Procedure

-

Imaging System: Utilize an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for Cy5.5 (Excitation: ~615-665 nm, Emission: ~695-770 nm).[1]

-

Image Acquisition:

-

Place the anesthetized animal on the imaging stage.

-

Acquire a baseline (pre-injection) image to assess autofluorescence.

-

Inject the this compound solution intravenously.

-

Begin acquiring images immediately after injection and at various time points (e.g., 2, 15, 30, 60 minutes, and several hours post-injection) to monitor the dye's distribution and clearance.

-

Optimize acquisition parameters such as exposure time and f-stop to achieve a good signal-to-noise ratio without saturation.

-

-

Post-Imaging Analysis:

-

If required, euthanize the animal at the end of the imaging session.

-

Dissect major organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable) for ex vivo imaging to confirm the in vivo signal localization.

-

Quantify the fluorescence intensity in regions of interest (ROIs) using appropriate software (e.g., ImageJ) to determine the biodistribution profile.

-

The logical flow of an in vivo imaging experiment can be visualized as follows:

Logical workflow for a typical in vivo fluorescence imaging experiment.

Conclusion

This compound is a highly suitable fluorescent dye for a range of in vivo imaging applications. Its near-infrared emission profile, high water solubility, and reactive carboxylic acid group for bioconjugation make it a versatile tool for non-invasive, real-time visualization of biological processes in living animals. While exhibiting a favorable safety profile compared to more lipophilic dyes, researchers should consider potential phototoxicity in their experimental design. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in preclinical research.

References

- 1. research.charlotte.edu [research.charlotte.edu]

- 2. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]

- 7. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfo CY5.5 COOH - Ruixibiotech [ruixibiotech.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 13. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - DE [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Sulfo Cy5.5 Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy5.5 is a hydrophilic, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules. Its fluorescence in the near-infrared region (NIR) provides significant advantages, including low background autofluorescence from biological samples and deep tissue penetration, making it ideal for in vivo imaging applications. The sulfonated form of the dye enhances its water solubility, allowing for labeling reactions to occur in a purely aqueous environment without the need for organic co-solvents that can denature sensitive proteins.[1]

This document provides a detailed protocol for labeling proteins using the amine-reactive N-hydroxysuccinimide (NHS) ester form of Sulfo Cy5.5. While the dye is named Sulfo Cy5.5-COOH in its free acid form, for protein conjugation, the carboxylic acid group must be activated.[2][3][4][5][6] The most common and efficient method is to use a pre-activated Sulfo-Cy5.5 NHS ester, which readily reacts with primary amines (—NH₂) on the protein, such as the side chains of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[7][8][9][10]

Principle of Reaction

The labeling reaction is a nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (8.3–8.5), where the primary amines are sufficiently deprotonated and nucleophilic.[7][11]

Quantitative Data Summary

Accurate labeling requires knowledge of the dye's properties and optimized reaction conditions.

| Parameter | Value | Reference |

| Excitation Maximum (λmax) | ~673-675 nm | [5] |

| Emission Maximum (λem) | ~691-694 nm | [5] |

| Molar Extinction Coefficient (εmax) | ~211,000 - 250,000 M-1cm-1 | [5][12] |

| Correction Factor (CF280) | ~0.04 - 0.11 | [5][12] |

| Molecular Weight (NHS Ester) | ~880 g/mol (Varies by salt form) | N/A |

| Recommended Reaction Conditions | Value | Reference |

| Protein Concentration | 1 - 10 mg/mL | [7][12] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | [7][11] |

| Reaction pH | 8.3 - 8.5 | [7][11] |

| Dye to Protein Molar Ratio | 5:1 to 20:1 (must be optimized) | [12] |

| Reaction Time | 1 - 4 hours | [9] |

| Reaction Temperature | Room Temperature | [9] |

Experimental Protocols

This section provides a comprehensive workflow for labeling, purifying, and characterizing your Sulfo Cy5.5-conjugated protein.

Protocol 1: Reagent Preparation

A. Protein Preparation

-

Buffer Exchange : The protein must be in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they compete in the labeling reaction.[13][14][15] Dialyze or use a desalting column to exchange the protein into a recommended reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.

-

Concentration Adjustment : Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[7] Higher concentrations generally improve labeling efficiency.

B. Sulfo-Cy5.5 NHS Ester Preparation

-

Reconstitution : NHS esters are moisture-sensitive and should be prepared immediately before use.[7] Allow the vial of Sulfo-Cy5.5 NHS ester to warm to room temperature before opening to prevent condensation.

-

Dissolution : Reconstitute the dye in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).[7][12] Vortex briefly to ensure it is fully dissolved.

Protocol 2: Labeling Reaction

-

Calculate Molar Ratio : Determine the volume of dye stock solution needed to achieve the desired molar excess of dye to protein. A starting ratio of 10-20 moles of dye per mole of protein is recommended, but this should be optimized for each specific protein.[12]

-

Moles of Protein = (Protein mass in mg) / (Protein MW in kDa)

-

Moles of Dye = Moles of Protein × Desired Molar Excess

-

Volume of Dye (µL) = (Moles of Dye × Dye MW in g/mol ) / (Dye concentration in mg/µL)

-

-

Mixing : Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10% to avoid protein denaturation.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9][12][13] Gentle stirring or rotation can facilitate the reaction.

Protocol 3: Purification of the Conjugate

-

Column Preparation : Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with a suitable storage buffer, such as PBS (pH 7.4).

-

Sample Loading : Apply the entire reaction mixture to the top of the equilibrated column.

-

Elution : Elute the conjugate with the storage buffer. The labeled protein is larger and will elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer and elute later.

-

Fraction Collection : Collect the initial colored fraction containing the purified protein-dye conjugate.

Protocol 4: Characterization and Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility.[12]

-

Spectrophotometry : Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo Cy5.5, ~675 nm (Amax).[12]

-

DOL Calculation : Use the following formula to calculate the DOL.[16][17] A correction factor (CF) is required because the dye also absorbs light at 280 nm.[12]

Concentration of Dye (M) = Amax / (εdye × path length)

Concentration of Protein (M) = [A280 – (Amax × CF280)] / (εprotein × path length)

DOL = Concentration of Dye / Concentration of Protein

Example Calculation: For an IgG antibody (MW = 150 kDa, ε = 210,000 M-1cm-1) with measured absorbances of Amax = 0.75 and A280 = 1.35:

-

Protein Conc. = [1.35 - (0.75 × 0.05)] / 210,000 = 6.25 x 10-6 M

-

Dye Conc. = 0.75 / 250,000 = 3.00 x 10-6 M

-

DOL = (3.00 x 10-6 M) / (6.25 x 10-6 M) ≈ 4.8